molecular formula C14H20N2O4 B3031928 Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate CAS No. 870083-40-2

Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate

Cat. No. B3031928
CAS RN: 870083-40-2
M. Wt: 280.32 g/mol
InChI Key: GGBJQSWAUXUEPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate, also known as MDP, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields. This molecule is a derivative of pyrimidine and cyclohexanoic acid, and its chemical structure makes it a promising candidate for use in biological and chemical research.

Mechanism of Action

The mechanism of action of Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate is not fully understood, but studies have suggested that it may interact with specific receptors or enzymes in biological systems. This interaction can lead to changes in cellular processes or signaling pathways, which may have therapeutic implications.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects, depending on the dose and route of administration. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis, suggesting potential anticancer properties. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of this compound is its relatively high cost compared to other compounds, which may limit its use in certain research settings.

Future Directions

There are numerous future directions for research involving Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate. One potential area of interest is in the development of this compound-based therapeutics for cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential molecular targets. Finally, the synthesis and optimization of this compound derivatives may lead to the discovery of new compounds with unique properties and applications.

Scientific Research Applications

Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate has various potential applications in scientific research, including its use as a building block for the synthesis of other compounds, as a reagent in chemical reactions, and as a tool for studying biological systems. One area where this compound has shown promise is in the field of medicinal chemistry, where it has been used as a starting material for the synthesis of potential drug candidates.

properties

IUPAC Name

methyl 2-(4,6-dimethoxypyrimidin-2-yl)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-18-11-8-12(19-2)16-13(15-11)9-6-4-5-7-10(9)14(17)20-3/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBJQSWAUXUEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)C2CCCCC2C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399624
Record name Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

870083-40-2
Record name Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate
Reactant of Route 5
Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.